molecular formula C14H21BrN2OSi B8494021 5-Bromo-6-methyl-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole

5-Bromo-6-methyl-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole

Cat. No.: B8494021
M. Wt: 341.32 g/mol
InChI Key: MCNOAGHOHOEIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-methyl-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole is a useful research compound. Its molecular formula is C14H21BrN2OSi and its molecular weight is 341.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21BrN2OSi

Molecular Weight

341.32 g/mol

IUPAC Name

2-[(5-bromo-6-methylindazol-2-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H21BrN2OSi/c1-11-7-14-12(8-13(11)15)9-17(16-14)10-18-5-6-19(2,3)4/h7-9H,5-6,10H2,1-4H3

InChI Key

MCNOAGHOHOEIFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(C=C2C=C1Br)COCC[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-6-methyl-indazole (500 mg, 2.37 mmol) in THF (6 mL) was added dicyclohexylmethylamine (0.63 mL, 3.0 mmol), followed by SEM-chloride (0.50 mL, 2.8 mmol) via syringe. The reaction mixture was stirred at room temperature for 3 hours. EtOAc (20 mL) was added followed by 0.5N aqueous NaOH (15 mL). The layers were separated and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic layers were washed consecutively with water and brine. The organic layer was dried over Na2SO4 and concentrated in vacuo. The crude material was purified by flash chromatography (0-33% EtOAc/heptane) to provide the title compound (639 mg, 79% yield). MS (ES+) 343.1 (M+H)+. 1H NMR (500 MHz, CDCl3) δ 8.03 (s, 1H), 7.93 (s, 1H), 7.60 (s, 1H), 5.70 (s, 2H), 3.62 (t, J=8.10 Hz, 2H), 2.52 (s, 3H), 0.95 (t, J=8.30 Hz, 2H), 0.00 (s, 9H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
79%

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